

Head-to-head comparison of different synthetic routes to Isoquinolin-3-ylmethanol

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: *B183371*

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A Head-to-Head Comparison of Synthetic Routes to Isoquinolin-3-ylmethanol

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds like **isoquinolin-3-ylmethanol** is a critical endeavor. This versatile building block is a valuable intermediate in the preparation of a wide range of biologically active molecules. This guide provides an objective comparison of two distinct synthetic strategies for the preparation of **isoquinolin-3-ylmethanol**: a classical reduction approach starting from a carboxylic acid precursor and a modern photocatalytic C-H functionalization method.

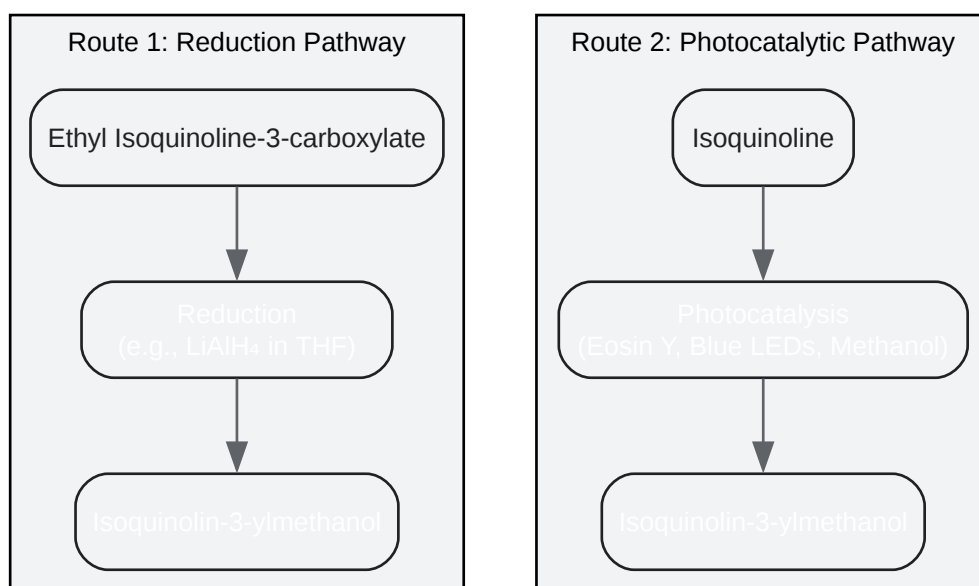
This comparison summarizes quantitative data in structured tables, provides detailed experimental protocols for the key reactions, and includes visualizations of the synthetic pathways to aid in the selection of the most appropriate route based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparison of Synthetic Routes

Metric	Route 1: Reduction of Isoquinoline-3-Carboxylic Acid	Route 2: Photocatalytic C-H Hydroxymethylation
Starting Material	Isoquinoline-3-carboxylic acid or its ester	Isoquinoline
Key Reagents	Lithium aluminum hydride (LiAlH ₄) or similar reducing agents	Methanol, photocatalyst (e.g., eosin Y), blue LEDs
Reaction Time	Typically 1-4 hours	24 hours
Temperature	0 °C to room temperature	Room temperature
Overall Yield	Generally high (can exceed 90%)	Moderate (reported up to 55% for the 3-isomer)
Key Advantages	High yields, well-established and reliable methodology.	Direct functionalization of the C-H bond, avoids pre-functionalized starting materials.
Key Disadvantages	Requires a pre-functionalized starting material, use of highly reactive and hazardous reagents (LiAlH ₄).	Moderate yields, may require specialized photochemical equipment, potential for regioisomer formation.

Route 1: Reduction of Isoquinoline-3-Carboxylic Acid Derivatives

This classical and robust approach involves the reduction of a carbonyl group at the 3-position of the isoquinoline ring. The most common starting material is isoquinoline-3-carboxylic acid or its corresponding ester, which can be reduced to the desired alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).



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